3-(2-Naphthyl)prop-2-ynoic acid
Overview
Description
3-(2-Naphthyl)prop-2-ynoic acid is an organic compound with the molecular formula C13H8O2 and a molecular weight of 196.20 g/mol . It is an alkynyl carboxylic acid, characterized by the presence of a naphthyl group attached to a propynoic acid moiety. This compound is used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Naphthyl)prop-2-ynoic acid typically involves the reaction of 2-naphthylacetylene with carbon dioxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the carboxylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the desired product purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Naphthyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium amide or organolithium compounds are often used.
Major Products
Oxidation: Naphthyl carboxylic acids.
Reduction: Naphthyl alkenes or alkanes.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
3-(2-Naphthyl)prop-2-ynoic acid is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used as an additive in insecticides and other chemical formulations.
Mechanism of Action
The mechanism of action of 3-(2-Naphthyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of bacterial growth. The compound’s alkynyl group is believed to play a crucial role in its biological activity by interfering with essential biochemical pathways in microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-(1-naphthyl)propanoic acid
- 1-Amino-3-(1-naphthyloxy)-2-propanol hydrochloride
- 3-[1-(1-Naphthyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid
- 2-[3-(2-Naphthyloxy)propyl]malonic acid
Uniqueness
3-(2-Naphthyl)prop-2-ynoic acid is unique due to its alkynyl carboxylic acid structure, which imparts distinct chemical reactivity and biological activity compared to other naphthyl derivatives. Its ability to undergo a variety of chemical reactions and its potential antimicrobial properties make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-naphthalen-2-ylprop-2-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMRRMQMFPBLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385398 | |
Record name | 3-(2-Naphthyl)prop-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4843-43-0 | |
Record name | 3-(2-Naphthyl)prop-2-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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